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Compound of Interest

Compound Name:
2-Cyanocyclohexane-1-carboxylic

acid

Cat. No.: B040786 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

2-cyanocyclohexane-1-carboxylic acid, a valuable building block in organic synthesis and

pharmaceutical development. This document details expected Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for their acquisition.

Introduction
2-Cyanocyclohexane-1-carboxylic acid (C₈H₁₁NO₂) is a bifunctional molecule featuring a

cyclohexane scaffold substituted with a carboxylic acid and a nitrile group. The relative

stereochemistry of these two substituents, cis or trans, significantly influences the molecule's

conformation and reactivity, which in turn is reflected in its spectroscopic signatures. This guide

presents the characteristic spectroscopic data that enables the identification and structural

elucidation of this compound.

Spectroscopic Data Presentation
The following tables summarize the expected quantitative data for 2-cyanocyclohexane-1-
carboxylic acid based on the analysis of its functional groups and related structures.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 2-
cyanocyclohexane-1-carboxylic acid. The chemical shifts are influenced by the electron-

withdrawing nature of the cyano and carboxylic acid groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

Protons
Chemical Shift (δ)
ppm

Multiplicity Notes

-COOH 10.0 - 12.0 Broad Singlet

Chemical shift is

concentration and

solvent dependent.

Disappears upon D₂O

exchange.

H-C2 (proton on the

carbon with the cyano

group)

2.5 - 3.0 Multiplet

Deshielded by the

adjacent electron-

withdrawing cyano

group.[1] The coupling

pattern will depend on

the cis/trans

stereochemistry.

Cyclohexyl protons 1.2 - 2.5 Multiplets
Complex overlapping

signals.

Table 2: Predicted ¹³C NMR Spectroscopic Data
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Carbon Chemical Shift (δ) ppm Notes

-COOH 170 - 175

-C≡N 115 - 120

C1 (carbon with the carboxylic

acid group)
40 - 50

C2 (carbon with the cyano

group)
30 - 40

Cyclohexyl carbons 20 - 35

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.

Table 3: IR Spectroscopic Data

Functional Group
Absorption Range
(cm⁻¹)

Intensity Description

O-H (Carboxylic Acid) 2500 - 3300 Broad

Characteristic very

broad absorption due

to hydrogen bonding.

[1][2]

C-H (Cyclohexane) 2850 - 2950 Medium to Strong
Aliphatic C-H

stretching.

C≡N (Nitrile) ~2240 Sharp, Medium
Diagnostic peak for

the cyano group.[1]

C=O (Carboxylic Acid) 1700 - 1725 Strong Carbonyl stretch.[2]

C-O (Carboxylic Acid) 1200 - 1300 Medium

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Table 4: Mass Spectrometry Data

Parameter Value Method Notes

Molecular Formula C₈H₁₁NO₂ -

Molecular Weight 153.18 g/mol -

Exact Mass 153.07898
High-Resolution Mass

Spectrometry (HRMS)

Corresponds to the

molecular ion [M]⁺.[1]

Major Fragments m/z 136, 125, 108
Electron Ionization

(EI)

Expected

fragmentation

includes the loss of -

OH (M-17), -COOH

(M-45), and cleavage

of the cyclohexane

ring.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for 2-
cyanocyclohexane-1-carboxylic acid.

NMR Spectroscopy
Sample Preparation:

Weigh 5-10 mg of 2-cyanocyclohexane-1-carboxylic acid and dissolve it in approximately

0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a suitable pH

adjustment).

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5

mm NMR tube to remove any particulate matter.
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Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field NMR spectrometer.

Solvent: CDCl₃ (unless the compound has poor solubility).

Temperature: 298 K.

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64 scans, depending on the sample concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-16 ppm.

Referencing: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) is used as an internal

standard.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Solvent: CDCl₃.

Temperature: 298 K.

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans, as ¹³C is less sensitive.

Relaxation Delay: 2 seconds.

Spectral Width: 0-200 ppm.

Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as an internal standard.
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Infrared (IR) Spectroscopy
Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft

cloth soaked in a volatile solvent like isopropanol or ethanol, and allow it to dry completely.

Record a background spectrum of the empty ATR setup.

Place a small amount of the solid 2-cyanocyclohexane-1-carboxylic acid sample directly

onto the ATR crystal, ensuring complete coverage of the crystal surface.

Apply pressure using the built-in clamp to ensure good contact between the sample and the

crystal.

Acquire the IR spectrum.

Instrumental Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Attenuated Total Reflectance (ATR).

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Mass Spectrometry
Sample Preparation (for GC-MS):

Derivatization may be necessary to increase the volatility of the carboxylic acid. A common

method is esterification to the methyl ester using diazomethane or by heating with methanol

and a catalytic amount of acid.

Dissolve a small amount of the derivatized or underivatized sample in a volatile organic

solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1
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mg/mL.

Filter the solution if any solid particles are present.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Gas Chromatograph:

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

Injector Temperature: 250 °C.

Oven Temperature Program: Start at 50-100 °C, hold for 1-2 minutes, then ramp at 10-20

°C/min to 250-280 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 2-cyanocyclohexane-1-carboxylic acid.
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Compound Synthesis & Purification

Spectroscopic Analysis
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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